3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride
Overview
Description
The compound "3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride" is a derivative of 1,2,4-oxadiazole, a class of heterocyclic aromatic organic compounds. These compounds have garnered interest due to their diverse chemical behavior and potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives often involves the reaction of aroyl hydrazides with aroyl chlorides, leading to the formation of intermediates that can be cyclized to form the oxadiazole ring . For instance, the synthesis of tertiary amides from cyclic amines and 3-(phenyl-1,2,4-oxadiazol-5-yl)propionoyl chloride has been described, providing insights into the reactivity of related oxadiazole compounds .
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives can be complex, and their conformation is often studied using techniques such as X-ray crystallography and NMR spectroscopy. For example, the crystal structure of a related compound, methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate, was elucidated to understand the molecular conformation and bond lengths, which can provide insights into the structural aspects of similar oxadiazole derivatives .
Chemical Reactions Analysis
1,2,4-oxadiazole derivatives exhibit a range of chemical behaviors, including rearrangements and hydrolysis under different conditions. For example, the Z-2,4-dinitrophenylhydrazone of 5-amino-3-benzoyl-1,2,4-oxadiazole can undergo a mononuclear rearrangement in toluene or hydrolysis in dioxane/water . Additionally, the interconversion of 3-benzoylamino-5-methyl-1,2,4-oxadiazole and 3-acetylamino-5-phenyl-1,2,4-oxadiazole through a reversible process has been reported, highlighting the dynamic chemistry of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. These properties are crucial for their potential applications in various fields. For instance, the electron-withdrawing effects of substituents like chloromethyl groups can affect the reactivity and stability of the compound. The presence of a benzoyl chloride moiety can also make the compound a reactive acylating agent, as seen in the selenenylation-acylation reactions of 2-(chloroseleno)benzoyl chloride with C-H acids .
Scientific Research Applications
Overview of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives, including structures similar to 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride, are of significant interest in the field of medicinal chemistry due to their wide range of biological activities. The peculiar structural feature of the 1,3,4-oxadiazole ring, with its pyridine type of nitrogen atom, allows for effective binding with various enzymes and receptors through multiple weak interactions. This property underpins the therapeutic potency of these compounds across various medical applications, such as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents (Verma et al., 2019).
Biological Activities and Applications
The oxadiazole derivatives, including those based on 1,3,4-oxadiazole, exhibit a broad spectrum of pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory effects, among others, making them potential candidates for drug development. Coumarin and oxadiazole derivatives, in particular, have been noted for their wide range of biological activities, which can be further enhanced through chemical modifications to synthesize more effective and potent drugs (Jalhan et al., 2017).
Novel Drug Development Potential
A novel derivative, 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid (3-CH2Cl), has shown promising potential as an alternative to existing drugs, with preliminary assessments indicating favorable COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity. This highlights the potential of such compounds in the development of new drugs (Tjahjono et al., 2022).
Synthetic Strategies and Psychological Applications
Research into the synthesis and application of oxadiazole derivatives has also explored their use in addressing psychological disorders. Strategies for synthesizing different oxadiazole derivatives have been summarized, particularly those effective in treating mental problems such as parkinsonism, Alzheimer's disease, schizophrenia, and epilepsy (Saxena et al., 2022).
Safety And Hazards
properties
IUPAC Name |
3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-5-8-13-10(14-16-8)7-3-1-2-6(4-7)9(12)15/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRGPUANWLVKTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)Cl)C2=NOC(=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501195605 | |
Record name | 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501195605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride | |
CAS RN |
1119452-71-9 | |
Record name | 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501195605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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